Cas no 119902-16-8 (2H-Pyran-3(6H)-one,2-[[(3b,20S)-20-[[(2S,4R,5R,5'aR,6R,7'S,9'R,9'aR)-5-[(O-6-deoxy-3-O-methyl-b-D-galactopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-O-2,6-dideoxy-b-D-arabino-hexopyranosyl-(1®4)-2,6-dideoxy-b-D-ribo-hexopyranosyl)oxy]octahydro-4-methoxy-6,9'-dimethylspiro[2H-pyran-2,3'(4'H)-[7H]pyrano[3,4-c][1,2,5]trioxepin]-7-yl]oxy]-17-hydroxypregn-5-en-3-yl]oxy]-4-methoxy-6-methyl-,(6R)- (9CI))
119902-16-8 structure
Product Name:2H-Pyran-3(6H)-one,2-[[(3b,20S)-20-[[(2S,4R,5R,5'aR,6R,7'S,9'R,9'aR)-5-[(O-6-deoxy-3-O-methyl-b-D-galactopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-O-2,6-dideoxy-b-D-arabino-hexopyranosyl-(1®4)-2,6-dideoxy-b-D-ribo-hexopyranosyl)oxy]octahydro-4-methoxy-6,9'-dimethylspiro[2H-pyran-2,3'(4'H)-[7H]pyrano[3,4-c][1,2,5]trioxepin]-7-yl]oxy]-17-hydroxypregn-5-en-3-yl]oxy]-4-methoxy-6-methyl-,(6R)- (9CI)
Numéro CAS:119902-16-8
Le MF:C68H108O26
Mégawatts:1341.56954479218
CID:194486
PubChem ID:148049
Update Time:2025-04-19
2H-Pyran-3(6H)-one,2-[[(3b,20S)-20-[[(2S,4R,5R,5'aR,6R,7'S,9'R,9'aR)-5-[(O-6-deoxy-3-O-methyl-b-D-galactopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-O-2,6-dideoxy-b-D-arabino-hexopyranosyl-(1®4)-2,6-dideoxy-b-D-ribo-hexopyranosyl)oxy]octahydro-4-methoxy-6,9'-dimethylspiro[2H-pyran-2,3'(4'H)-[7H]pyrano[3,4-c][1,2,5]trioxepin]-7-yl]oxy]-17-hydroxypregn-5-en-3-yl]oxy]-4-methoxy-6-methyl-,(6R)- (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- 6-[[17-[1-[5'-[5-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4'-methoxy-6',9-dimethylspiro[4,5a
- periplocoside K
- 2H-Pyran-3(6H)-one, 2-(((3beta,20S)-20-((5-((O-6-deoxy-3-O-methyl-beta-D-galactopyranosyl-(1-4)-O-2,6-dideoxy-3-O-methyl-beta-D-ribo-hexopyranosyl-(1-4)-O-2,6-dideoxy-beta-D-arabino-hexopyranosyl-(1-4)-2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy)octahydro-4-methoxy-6,9'-dimethylspiro(2H-pyran-2,3'(4'H)-(7H)pyrano(3,4-c)(1,2,5)trioxepin)-7-yl)oxy)-17-hydroxypregn-5-en-3-yl)oxy)-4-methoxy-6-methyl-, (3'S-(3'alpha(4S*,5S*,6S
- 4)-2,6-dideoxy-b-D-ribo-hexopyranosyl)oxy]octahydro-4-methoxy-6,9'-dimethylspiro[2H-pyran-2,3'(4'H)-[7H]pyrano[3,4-c][1,2,5]trioxepin]-7-yl]oxy]-17-hydroxypregn-5-en-3-yl]oxy]-4-methoxy-6-methyl-,(6R)- (9CI)
- 4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®
- 4)-O-2,6-dideoxy-b-D-arabino-hexopyranosyl-(1®
- 119902-16-8
- 2H-Pyran-3(6H)-one,2-[[(3b,20S)-20-[[(2S,4R,5R,5'aR,6R,7'S,9'R,9'aR)-5-[(O-6-deoxy-3-O-methyl-b-D-galactopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-O-2,6-dideoxy-b-D-arabino-hexopyranosyl-(1®4)-2,6-dideoxy-b-D-ribo-hexopyranosyl)oxy]octahydro-4-methoxy-6,9'-dimethylspiro[2H-pyran-2,3'(4'H)-[7H]pyrano[3,4-c][1,2,5]trioxepin]-7-yl]oxy]-17-hydroxypregn-5-en-3-yl]oxy]-4-methoxy-6-methyl-,(6R)- (9CI)
-
- Piscine à noyau: 1S/C68H108O26/c1-31-23-46(75-11)55(72)63(80-31)87-40-17-20-65(9)39(24-40)15-16-41-42(65)18-21-66(10)43(41)19-22-68(66,74)38(8)86-52-28-48-61(36(6)84-52)93-94-67(30-79-48)29-49(77-13)60(37(7)92-67)90-51-26-45(70)57(33(3)82-51)88-50-25-44(69)58(34(4)81-50)89-53-27-47(76-12)59(35(5)83-53)91-64-56(73)62(78-14)54(71)32(2)85-64/h15,23,31-38,40-45,47-54,56-64,69-71,73-74H,16-22,24-30H2,1-14H3
- La clé Inchi: FDCCEOXJPADEMN-UHFFFAOYSA-N
- Sourire: OC1(C(C)OC2CC3C(C(C)O2)OOC2(CC(C(C(C)O2)OC2CC(C(C(C)O2)OC2CC(C(C(C)O2)OC2CC(C(C(C)O2)OC2C(C(C(C(C)O2)O)OC)O)OC)O)O)OC)CO3)CCC2C3CC=C4CC(CCC4(C)C3CCC21C)OC1C(C(=CC(C)O1)OC)=O
Propriétés calculées
- Qualité précise: 1340.71304
- Masse isotopique unique: 1340.71288355g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 5
- Nombre de récepteurs de liaison hydrogène: 26
- Comptage des atomes lourds: 94
- Nombre de liaisons rotatives: 17
- Complexité: 2640
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 35
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.1
- Surface topologique des pôles: 303Ų
Propriétés expérimentales
- Le PSA: 302.82
2H-Pyran-3(6H)-one,2-[[(3b,20S)-20-[[(2S,4R,5R,5'aR,6R,7'S,9'R,9'aR)-5-[(O-6-deoxy-3-O-methyl-b-D-galactopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-O-2,6-dideoxy-b-D-arabino-hexopyranosyl-(1®4)-2,6-dideoxy-b-D-ribo-hexopyranosyl)oxy]octahydro-4-methoxy-6,9'-dimethylspiro[2H-pyran-2,3'(4'H)-[7H]pyrano[3,4-c][1,2,5]trioxepin]-7-yl]oxy]-17-hydroxypregn-5-en-3-yl]oxy]-4-methoxy-6-methyl-,(6R)- (9CI) Littérature connexe
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
119902-16-8 (2H-Pyran-3(6H)-one,2-[[(3b,20S)-20-[[(2S,4R,5R,5'aR,6R,7'S,9'R,9'aR)-5-[(O-6-deoxy-3-O-methyl-b-D-galactopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-O-2,6-dideoxy-b-D-arabino-hexopyranosyl-(1®4)-2,6-dideoxy-b-D-ribo-hexopyranosyl)oxy]octahydro-4-methoxy-6,9'-dimethylspiro[2H-pyran-2,3'(4'H)-[7H]pyrano[3,4-c][1,2,5]trioxepin]-7-yl]oxy]-17-hydroxypregn-5-en-3-yl]oxy]-4-methoxy-6-methyl-,(6R)- (9CI)) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Wuhan ChemNorm Biotech Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif
Yunnanjiuzhen
Membre gold
Fournisseur de Chine
Lot
Shandong Jing Kun Chemical Co.,Ltd.
Membre gold
Fournisseur de Chine
Lot
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif